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Compound of Interest

Compound Name:
4-(3-

Bromophenylsulfonyl)morpholine

Cat. No.: B1333936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and

expected spectral properties of 4-(3-Bromophenylsulfonyl)morpholine. Due to the limited

availability of published experimental data for this specific compound, this document outlines a

reliable synthetic protocol based on established chemical principles and provides predicted

spectral data to aid in its identification and characterization.

Chemical Structure and Properties
IUPAC Name: 4-(3-bromobenzenesulfonyl)morpholine

Molecular Formula: C₁₀H₁₂BrNO₃S

Molecular Weight: 306.18 g/mol

CAS Number: 871269-13-5

Structure:

alt text

(A 2D representation of the molecular structure)
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Predicted Spectral Data
The following tables summarize the expected spectral characteristics of 4-(3-
Bromophenylsulfonyl)morpholine based on the analysis of its functional groups and data

from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.90 t, J ≈ 1.8 Hz 1H Ar-H (H-2)

Aromatic proton

between two

substituents (Br

and SO₂).

~ 7.80
ddd, J ≈ 7.9, 1.8,

1.1 Hz
1H Ar-H (H-6)

Aromatic proton

ortho to the

sulfonyl group.

~ 7.75
ddd, J ≈ 8.0, 2.0,

1.0 Hz
1H Ar-H (H-4)

Aromatic proton

ortho to the

bromine atom.

~ 7.45 t, J ≈ 7.9 Hz 1H Ar-H (H-5)

Aromatic proton

meta to both

substituents.

~ 3.75 t, J ≈ 4.8 Hz 4H
Morpholine (-O-

CH₂-)

Protons adjacent

to the

electronegative

oxygen atom are

deshielded.[1]

~ 3.15 t, J ≈ 4.8 Hz 4H
Morpholine (-N-

CH₂-)

Protons adjacent

to the nitrogen,

deshielded by

the electron-

withdrawing

sulfonyl group.[1]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 138.5 Ar-C (C-1)
Aromatic carbon attached to

the sulfonyl group.

~ 136.0 Ar-C (C-6)
Aromatic carbon ortho to the

sulfonyl group.

~ 130.8 Ar-C (C-5)
Aromatic carbon meta to the

sulfonyl group.

~ 130.5 Ar-C (C-2)
Aromatic carbon between Br

and SO₂.

~ 126.0 Ar-C (C-4)
Aromatic carbon ortho to the

bromine atom.

~ 123.0 Ar-C (C-3)
Aromatic carbon attached to

the bromine atom.

~ 66.5 Morpholine (-CH₂-O-)
Carbons adjacent to the

oxygen atom.[1]

~ 46.0 Morpholine (-CH₂-N-)

Carbons adjacent to the

nitrogen atom, shifted

downfield due to the sulfonyl

group.[1]

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~ 3100-3000 Medium-Weak C-H stretch (Aromatic)

Characteristic

stretching vibrations

for sp² C-H bonds.

~ 2980-2850 Medium C-H stretch (Aliphatic)

Asymmetric and

symmetric stretching

of the morpholine CH₂

groups.

~ 1575, 1470 Medium-Strong
C=C stretch

(Aromatic)

Skeletal vibrations of

the benzene ring.

~ 1360-1340 Strong
S=O stretch

(Asymmetric)

Characteristic strong

absorption for the

sulfonyl group.[2]

~ 1170-1150 Strong
S=O stretch

(Symmetric)

Characteristic strong

absorption for the

sulfonyl group.[2]

~ 1110 Strong C-O-C stretch
Ether linkage stretch

in the morpholine ring.

~ 920 Medium-Strong S-N stretch

Stretching vibration of

the sulfonamide bond.

[2]

~ 780, 680 Strong C-H bend (Aromatic)

Out-of-plane bending

for 1,3-disubstituted

benzene.

~ 600-500 Medium C-Br stretch
Carbon-bromine bond

vibration.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Value Ion Rationale

305/307 [M]⁺

Molecular ion peak, showing

characteristic isotopic pattern

for one bromine atom (approx.

1:1 ratio).

241/243 [M - SO₂]⁺

Loss of sulfur dioxide, a

common fragmentation

pathway for sulfonyl

compounds.

219/221 [Br-C₆H₄-SO₂]⁺

Bromophenylsulfonyl cation

resulting from cleavage of the

S-N bond.

86 [C₄H₈NO]⁺
Morpholinyl cation from S-N

bond cleavage.

56 [C₃H₄O]⁺
Further fragmentation of the

morpholine ring.

Experimental Protocol: Synthesis
This section details a standard laboratory procedure for the synthesis of 4-(3-
Bromophenylsulfonyl)morpholine from commercially available starting materials.

Reaction Scheme
Materials and Equipment

Reactants: 3-Bromobenzenesulfonyl chloride, Morpholine

Base: Triethylamine (Et₃N) or Pyridine

Solvent: Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

Work-up Reagents: 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate

(NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory

funnel, rotary evaporator.

Procedure
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in

anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).

Addition of Amine and Base: Add morpholine (1.1 eq) to the solution, followed by the

dropwise addition of triethylamine (1.2 eq).

Reaction: Stir the resulting mixture at 0 °C (ice bath) for 30 minutes, then allow it to warm to

room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of

the starting material.

Quenching: Quench the reaction by adding deionized water.

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter,

and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl

acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 4-(3-
Bromophenylsulfonyl)morpholine.

Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and characterization of

4-(3-Bromophenylsulfonyl)morpholine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1333936?utm_src=pdf-body
https://www.benchchem.com/product/b1333936?utm_src=pdf-body
https://www.benchchem.com/product/b1333936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow: Synthesis & Characterization

Synthesis

Work-up & Purification

Characterization

1. Dissolve 3-Bromobenzenesulfonyl
Chloride in CH2Cl2

2. Add Morpholine & Triethylamine

3. Stir at RT for 4-6h

4. Aqueous Work-up
(HCl, NaHCO3, Brine)

Reaction Complete

5. Dry (MgSO4) & Concentrate

6. Purify (Recrystallization
or Chromatography)

Pure Product

¹H NMR ¹³C NMR IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Synthesis, Purification, and Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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